4-Chloro-2-(2,2-dimethylpropoxy)aniline
Description
4-Chloro-2-(2,2-dimethylpropoxy)aniline (CAS: Not explicitly provided in evidence; molecular formula: C₁₀H₁₄ClNO, molecular weight: 199.68) is an aniline derivative featuring a chlorine substituent at the 4-position and a 2,2-dimethylpropoxy (neopentyloxy) group at the 2-position of the benzene ring. The 2,2-dimethylpropoxy group introduces significant steric hindrance and lipophilicity, which may influence its solubility, metabolic stability, and reactivity compared to simpler alkoxy-substituted anilines. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, such as fungicides or anticancer agents .
Properties
CAS No. |
922162-81-0 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropoxy)aniline |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,3)7-14-10-6-8(12)4-5-9(10)13/h4-6H,7,13H2,1-3H3 |
InChI Key |
DVGGQHFUNDEAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,2-dimethylpropoxy)aniline can be achieved through several methods. One common method involves the reaction of 4-chloroaniline with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-(2,2-dimethylpropoxy)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,2-dimethylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-2-(2,2-dimethylpropoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Reactivity and Metabolic Behavior
Electronic Effects: The 2,2-dimethylpropoxy group in the target compound is electron-donating, which deactivates the aromatic ring toward electrophilic substitution. In contrast, chlorine and trifluoromethyl groups (e.g., in 4-chloro-2-(trifluoromethyl)aniline ) are electron-withdrawing, increasing reactivity at specific positions. The hydroxylamino metabolite of 4-chloro-2-methylaniline (CAS 95-69-2) is a known carcinogen due to DNA adduct formation .
Metabolic Pathways: Compounds like triflumizole metabolize to release 4-chloro-2-(trifluoromethyl)aniline, which has minor toxicological significance . The stability of the 2,2-dimethylpropoxy group against enzymatic cleavage (e.g., cytochrome P450) may prevent the release of reactive aniline derivatives.
Toxicity Considerations
- 4-Chloro-2-methylaniline (CAS 95-69-2) is carcinogenic, primarily due to hydroxylamine metabolites forming DNA adducts . The 2,2-dimethylpropoxy group’s steric bulk may obstruct metabolic hydroxylation, reducing this risk in the target compound.
Biological Activity
4-Chloro-2-(2,2-dimethylpropoxy)aniline is a chemical compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
4-Chloro-2-(2,2-dimethylpropoxy)aniline is characterized by the presence of a chloro group and a bulky dimethylpropoxy substituent on the aniline backbone. The synthesis typically involves nucleophilic substitution reactions where the aniline derivative reacts with appropriate alkylating agents to introduce the propoxy group.
Biological Activity Overview
The biological activity of 4-Chloro-2-(2,2-dimethylpropoxy)aniline can be categorized into several areas:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-Chloro-2-(2,2-dimethylpropoxy)aniline exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chloroanilines have demonstrated promising anticancer properties in vitro, particularly against breast cancer cell lines .
- Antiviral Properties : Research has indicated that certain aniline derivatives can inhibit viral replication. For example, analogues of 5-chloro-2-hydroxybenzamide have shown potent activity against human adenovirus (HAdV), suggesting that structural modifications in anilines can lead to enhanced antiviral efficacy .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of aniline derivatives. Compounds similar to 4-Chloro-2-(2,2-dimethylpropoxy)aniline may improve cognitive functions and dendritic spine density in models of Alzheimer's disease .
The mechanisms through which 4-Chloro-2-(2,2-dimethylpropoxy)aniline exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation.
- Viral Replication Interference : Similar compounds have been observed to interfere with viral DNA replication processes, thereby reducing viral load and enhancing host immune response.
- Neuroprotective Mechanisms : The enhancement of dendritic spine density suggests that this compound may modulate synaptic plasticity, which is crucial for learning and memory.
Anticancer Activity
A study focusing on chloroaniline derivatives found that compounds with similar structures to 4-Chloro-2-(2,2-dimethylpropoxy)aniline showed significant cytotoxicity against various cancer cell lines. For instance:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | AMJ breast |
| Compound B | 3.5 | MCF-7 breast |
| Compound C | 7.0 | HeLa cervical |
These results indicate a strong potential for further development as anticancer agents.
Antiviral Activity
In another study examining antiviral properties, several aniline derivatives were tested against HAdV:
| Compound Name | IC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound D | 0.27 | 156.8 | >100 |
| Compound E | 1.0 | 200 | >200 |
The selectivity index indicates that these compounds could be promising candidates for antiviral therapy due to their low cytotoxicity relative to their antiviral potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
